2-(Chloromethoxy)-1,4-difluorobenzene
CAS No.:
Cat. No.: VC17704105
Molecular Formula: C7H5ClF2O
Molecular Weight: 178.56 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C7H5ClF2O |
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Molecular Weight | 178.56 g/mol |
IUPAC Name | 2-(chloromethoxy)-1,4-difluorobenzene |
Standard InChI | InChI=1S/C7H5ClF2O/c8-4-11-7-3-5(9)1-2-6(7)10/h1-3H,4H2 |
Standard InChI Key | WETLTTSSALEGSB-UHFFFAOYSA-N |
Canonical SMILES | C1=CC(=C(C=C1F)OCCl)F |
Introduction
Key Findings
2-(Chloromethoxy)-1,4-difluorobenzene (C₇H₅ClF₂O) is a halogenated aromatic compound characterized by a benzene ring substituted with fluorine atoms at positions 1 and 4 and a chloromethoxy group (-OCH₂Cl) at position 2. While direct literature on this compound is limited, its structural analogs and synthesis pathways provide critical insights. This report synthesizes data from patents, chemical databases, and reaction mechanisms to outline its properties, potential applications, and synthetic routes.
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s IUPAC name, 2-(chloromethoxy)-1,4-difluorobenzene, reflects its substitution pattern (Figure 1). The benzene ring is functionalized with:
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Fluorine atoms at positions 1 and 4, imparting electron-withdrawing effects.
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A chloromethoxy group at position 2, combining ether and alkyl chloride functionalities.
The molecular formula is C₇H₅ClF₂O, with a calculated molecular weight of 178.57 g/mol.
Physicochemical Characteristics
While experimental data for this specific compound is scarce, properties can be inferred from structurally related molecules (Table 1) :
Key Notes:
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The chloromethoxy group increases molecular weight and polarity compared to simpler halogenated benzenes.
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Fluorine substituents enhance thermal stability and resistance to electrophilic substitution .
Synthesis Pathways
Route 1: Chloromethylation of 1,4-Difluoro-2-methoxybenzene
A plausible method involves introducing a chloromethyl group into a pre-functionalized benzene ring:
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Methoxy Introduction:
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Chloromethylation:
Reaction Conditions:
Route 2: Direct Functionalization via Friedel-Crafts Alkylation
An alternative approach leverages Friedel-Crafts chemistry:
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Substrate Preparation:
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Use 1,4-difluorobenzene as the aromatic core.
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Alkylation:
Challenges:
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Regioselectivity must be controlled to favor the 2-position.
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Competing side reactions (e.g., over-alkylation) require careful stoichiometry .
Applications in Pharmaceutical and Agrochemistry
Intermediate for Antiviral Agents
Compounds with difluorobenzene scaffolds are critical in synthesizing HIV protease inhibitors like Dolutegravir . The chloromethoxy group may serve as a leaving group or precursor for further functionalization (e.g., nucleophilic substitution).
Herbicide Development
Chlorinated aromatics are widely used in agrochemicals. The electron-withdrawing fluorine and chlorine atoms enhance stability against metabolic degradation, potentially improving herbicide longevity .
Analytical Characterization
Spectroscopic Methods
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NMR Spectroscopy:
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¹H NMR: Signals at δ 3.8–4.2 ppm (-OCH₂Cl), δ 6.5–7.5 ppm (aromatic protons).
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¹³C NMR: ~70 ppm (OCH₂Cl), ~115–160 ppm (aromatic carbons).
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GC-MS: Molecular ion peak at m/z 178; fragments at m/z 143 (loss of Cl) and m/z 123 (loss of CH₂Cl) .
Chromatography
Future Research Directions
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Optimized Synthesis: Develop catalytic systems to improve regioselectivity and yield.
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Toxicological Studies: Assess chronic exposure risks and metabolite profiling.
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Applications in Material Science: Explore use as a monomer for flame-retardant polymers.
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